N-(o-Tolyl)but-2-enamide

Pharmaceutical impurity profiling European Pharmacopoeia Regulatory compliance

N-(o-Tolyl)but-2-enamide (CAS 96686-24-7; synonym Crotamiton Impurity is an α,β-unsaturated secondary amide with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g·mol⁻¹. It is formally designated as Crotamiton EP Impurity C in the European Pharmacopoeia, where it is defined as (2E)-N-(2-methylphenyl)but-2-enamide.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B8221047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(o-Tolyl)but-2-enamide
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC=CC(=O)NC1=CC=CC=C1C
InChIInChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13)/b6-3+
InChIKeyUQAKKCXZGIJXLU-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(o-Tolyl)but-2-enamide Procurement: Chemical Identity, Purity Specifications, and Pharmacopoeial Role


N-(o-Tolyl)but-2-enamide (CAS 96686-24-7; synonym Crotamiton Impurity 3) is an α,β-unsaturated secondary amide with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g·mol⁻¹ . It is formally designated as Crotamiton EP Impurity C in the European Pharmacopoeia, where it is defined as (2E)-N-(2-methylphenyl)but-2-enamide [1]. The compound is also recognized as the N-deethyl metabolite of the scabicidal/antipruritic drug crotamiton (N-ethyl-N-(o-tolyl)but-2-enamide), appearing in GC-MS libraries of drugs, poisons, and their metabolites [1]. Commercially, it is supplied as an analytical reference standard with certified purity typically ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why N-(o-Tolyl)but-2-enamide Cannot Be Replaced by Other Crotamiton Impurities or o-Toluidine Derivatives in Regulated Workflows


In pharmaceutical impurity profiling and regulatory submissions, each pharmacopoeial impurity possesses a distinct chemical identity, retention behavior, and toxicological profile that precludes interchangeable use. N-(o-Tolyl)but-2-enamide (EP Impurity C) differs from Crotamiton EP Impurity A (N-ethyl-N-(2-methylphenyl)but-3-enamide) in both the position of the double bond and the absence of the N-ethyl substituent, and from the parent drug crotamiton by lacking the N-ethyl group entirely, resulting in a molecular weight reduction of ~28 Da (175.23 vs. 203.28) and conversion from a tertiary to a secondary amide [1]. Critically, aromatic amine-containing impurities in the crotamiton synthetic pathway – including o-toluidine, N-ethyl-o-toluidine, and their isomers – carry genotoxic structural alerts per (Q)SAR evaluation and are therefore subject to the ICH M7 guideline requiring control at a specification limit of NMT 40 ppm for less-than-lifetime exposure [2]. Because each impurity exhibits unique chromatographic retention, MS fragmentation, and detector response, substituting one impurity reference standard for another invalidates system suitability, method accuracy, and regulatory compliance [3].

N-(o-Tolyl)but-2-enamide: Quantitative Differentiation Evidence Against Closest Analogs


Pharmacopoeial Designation: N-(o-Tolyl)but-2-enamide as Crotamiton EP Impurity C vs. Other Specified Impurities

Under the European Pharmacopoeia monograph for Crotamiton, N-(o-tolyl)but-2-enamide is specifically designated as Impurity C, with the defined structure (2E)-N-(2-methylphenyl)but-2-enamide. This is distinct from Impurity A, which is N-ethyl-N-(2-methylphenyl)but-3-enamide – a positional isomer differing in both the double-bond location (but-3-enamide vs. but-2-enamide) and the presence of an N-ethyl group [1]. The structural distinction between Impurity C and Impurity A is thus twofold: (i) conjugation pattern of the α,β-unsaturated amide and (ii) secondary vs. tertiary amide character. No other crotamiton impurity carries the exact combination of a but-2-enamide backbone, an o-tolyl substituent, and a free N–H group [1]. The EP monograph mandates that each impurity be individually identified and controlled with its own reference standard, precluding the use of Impurity A or B as surrogates for Impurity C in system suitability testing [2].

Pharmaceutical impurity profiling European Pharmacopoeia Regulatory compliance

Physicochemical Property Differentiation: N-(o-Tolyl)but-2-enamide vs. Crotamiton API

N-(o-Tolyl)but-2-enamide differs from the parent drug crotamiton (N-ethyl-N-(o-tolyl)but-2-enamide) by the absence of the N-ethyl substituent, converting it from a tertiary amide (H-bond donor count = 0) to a secondary amide (H-bond donor count = 1) . This structural difference manifests in several physicochemical parameters relevant to analytical method development. The computed logP of N-(o-tolyl)but-2-enamide is 3.16 (polar surface area PSA = 32.59 Ų) , while crotamiton has a predicted logP of approximately 3.82 and a lower PSA of approximately 23 Ų due to the absence of the N–H group [1]. The presence of the N–H donor in N-(o-tolyl)but-2-enamide increases polarity and hydrogen-bonding capacity, which directly affects reversed-phase HPLC retention time, GC column selectivity, and MS ionization efficiency relative to crotamiton [1].

Physicochemical characterization Chromatographic retention Secondary vs. tertiary amide

Metabolite Identity: N-(o-Tolyl)but-2-enamide as the N-Deethyl Metabolite of Crotamiton

N-(o-Tolyl)but-2-enamide is unambiguously identified as Crotamiton-M (N-deethyl-) in the Maurer/Meyer/Pfleger/Weber GC-MS Library of Drugs, Poisons, and Their Metabolites, with GC-MS spectral data recorded under standard electron ionization conditions [1]. This entry confirms that the compound is a recognized metabolite of crotamiton formed via N-deethylation. The exact mass is 175.099714 g·mol⁻¹ (C₁₁H₁₃NO), and the InChIKey is UQAKKCXZGIJXLU-ZZXKWVIFSA-N for the (E)-isomer [1]. In contrast, crotamiton itself (MW 203.28) is not a metabolite but the parent drug. This metabolic relationship means that N-(o-tolyl)but-2-enamide may appear in biological matrices (e.g., urine) from patients treated with crotamiton, and its detection requires a separate reference standard for unambiguous identification in forensic and clinical toxicology [1].

Drug metabolism Forensic toxicology GC-MS library identification

Genotoxic Impurity Classification and ICH M7 Control Threshold: N-(o-Tolyl)but-2-enamide vs. TTC-Based Limits

A validated GC-FID method for the simultaneous determination of nine potentially genotoxic aromatic amine impurities in crotamiton drug substance has been published, establishing a specification limit of NMT 40 ppm for each impurity in accordance with the ICH M7 guideline for less-than-lifetime (≤1 month) exposure at a maximum daily dose of 3 g crotamiton [1]. N-(o-Tolyl)but-2-enamide, as a secondary amide derived from o-toluidine, falls within the scope of aromatic amine impurities that carry genotoxic structural alerts per (Q)SAR evaluation using ACD/Percepta [1]. The method achieved accuracy of 79.1–107.4% with precision of 2.1–4.3% RSD for toluidine-related impurities in crotamiton API, using a GC-FID approach without mass spectrometric detection or analyte preconcentration [1]. The 40 ppm specification limit is derived from the TTC (threshold of toxicological concern) of 1.5 µg/day for lifetime exposure, adjusted to 120 µg/day for ≤1 month exposure, divided by the 3 g maximum daily dose [1].

Genotoxic impurities ICH M7 guideline Crotamiton API quality control

Certified Purity and Batch-Specific QC: N-(o-Tolyl)but-2-enamide vs. Uncertified Impurity Sources

Commercially sourced N-(o-tolyl)but-2-enamide from major vendors is supplied with a standard purity of 98% and includes batch-specific quality control documentation comprising NMR, HPLC, and GC analyses . This level of characterization is essential for use as a reference standard in regulatory submissions, where pharmacopoeial compliance requires documented identity, purity, and assay values. In contrast, generic toluidine derivatives or in-house synthesized N-(o-tolyl)but-2-enamide without full characterization may contain residual o-toluidine, crotonic acid, or positional isomers (N-(m-tolyl)but-2-enamide, N-(p-tolyl)but-2-enamide) that compromise quantitative accuracy [1]. The 98% purity specification with orthogonal analytical confirmation (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) ensures that the material is fit for use as a primary reference standard in cGMP environments .

Reference standard certification Batch-specific QC Regulatory submission readiness

N-(o-Tolyl)but-2-enamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Crotamiton ANDA/NDA Impurity Profiling and Method Validation

N-(o-Tolyl)but-2-enamide serves as Crotamiton EP Impurity C, a specified impurity in the European Pharmacopoeia monograph for crotamiton . Its primary application is as a reference standard for HPLC or GC system suitability testing, relative retention time marking, and quantification of Impurity C in crotamiton API and finished drug product. The validated GC-FID method for genotoxic impurities in crotamiton demonstrates that the compound can be separated from eight co-occurring aromatic amine impurities with accuracy of 79.1–107.4% and precision of 2.1–4.3% RSD, confirming analytical feasibility [1]. Procurement of this standard is a prerequisite for ANDA filers seeking to demonstrate pharmacopoeial compliance and ICH M7 genotoxic impurity control.

Forensic and Clinical Toxicology: Confirmation of Crotamiton Metabolite in Biological Matrices

N-(o-Tolyl)but-2-enamide is documented in the Maurer/Meyer/Pfleger/Weber GC-MS Library as Crotamiton-M (N-deethyl-), the N-deethyl metabolite of crotamiton [2]. In forensic toxicology laboratories, this compound is used as a reference standard to confirm the presence of crotamiton exposure via metabolite identification in urine or blood samples. The exact mass of 175.099714 g·mol⁻¹ and the characteristic GC-MS fragmentation pattern enable unambiguous differentiation from the parent drug (MW 203.28) and from isomeric toluidine derivatives [2].

GC-MS and HPLC Method Development for Crotamiton-Related Substance Testing

The significant physicochemical differences between N-(o-tolyl)but-2-enamide (secondary amide; logP 3.16; PSA 32.59 Ų; H-bond donor count 1) and crotamiton API (tertiary amide; logP ~3.82; PSA ~23 Ų; H-bond donor count 0) necessitate method development using the authentic impurity standard rather than the API as a surrogate [1]. The lower logP and higher polarity of N-(o-tolyl)but-2-enamide predict earlier elution in reversed-phase HPLC, and its N–H group enhances hydrogen-bonding interactions with stationary phases, potentially altering selectivity relative to crotamiton. The compound's batch-specific QC package (98% purity, NMR/HPLC/GC) provides the documented identity required for method validation under ICH Q2(R1) .

Genotoxic Impurity Risk Assessment and Control Strategy for Crotamiton Drug Substance

As an aromatic amine-derived impurity, N-(o-tolyl)but-2-enamide falls within the structural class that triggers genotoxic alerts per (Q)SAR evaluation (ACD/Percepta) [1]. The ICH M7 guideline requires control of such impurities at NMT 40 ppm for crotamiton based on the less-than-lifetime exposure concept (TTC 1.5 µg/day lifetime; 120 µg/day for ≤1 month; 40 ppm at 3 g/day dose) [1]. Procurement of a high-purity N-(o-tolyl)but-2-enamide reference standard enables accurate quantification at the low-ppm level during API batch release testing, directly supporting the dossier for regulatory submissions and GMP compliance [1].

Quote Request

Request a Quote for N-(o-Tolyl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.